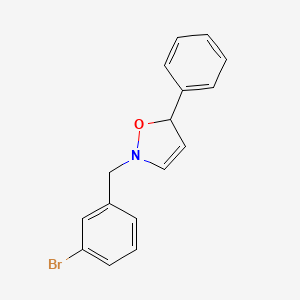

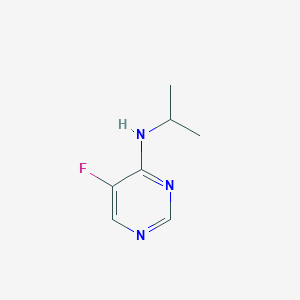

![molecular formula C16H14N2O4 B2757822 1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797171-85-7](/img/structure/B2757822.png)

1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1’-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic compound with an oxygen atom and a nitrogen atom .

Synthesis Analysis

The synthesis of isoxazoles, including the isoxazole ring in the given compound, can be achieved through various methods. One common method is the condensation of hydroxylamine with 1,3-dielectrophiles . Another approach involves the reactions of nitrile oxides with alkenes and alkynes . These methods are part of the broader field of drug discovery, where isoxazole is a commonly found moiety .Molecular Structure Analysis

The molecular structure of “1’-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is complex due to the presence of multiple rings and functional groups. The isoxazole ring is a five-membered heterocyclic compound with an oxygen atom and a nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse and depend on the specific substituents present on the isoxazole ring. For instance, isoxazoles can undergo ring-opening reactions leading to acyclic functionalized or other heterocyclic compounds . They can also undergo transformations without ring cleavage to form fused heterocyclic systems .Wissenschaftliche Forschungsanwendungen

Sigma Receptor Ligands

Research has shown that spiro compounds, including those related to "1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one," exhibit high affinity and selectivity for sigma receptors. These compounds are explored for their binding properties to sigma(1) and sigma(2) receptors, with certain spirobenzopyran and spirobenzofuran nitriles demonstrating almost identical sigma(1) affinities. These findings suggest potential applications in the development of sigma receptor ligands for therapeutic purposes (Maier & Wünsch, 2002).

Histamine H3 Receptor Inverse Agonists

Spiro-isobenzofuranones have been identified as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. These compounds, through extensive screening and modification, demonstrate significant potential in targeting the H3 receptor, suggesting applications in treating disorders related to the central nervous system (Jitsuoka et al., 2008).

Imaging Agents for σ1 Receptors

The synthesis and evaluation of spiro compounds as potential SPECT tracers for imaging of σ1 receptors have been conducted, with certain derivatives showing low nanomolar affinity for σ1 receptors and high subtype selectivity. This research indicates the utility of these compounds in developing diagnostic tools for imaging σ1 receptors in various organs (Chen et al., 2010).

Antimycobacterial Agents

Novel spiro compounds have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis and multi-drug resistant M. tuberculosis. Among these, certain spiro-pyrido-pyrrolizines and pyrrolidines have shown promising minimum inhibitory concentrations, highlighting their potential as antimycobacterial agents (Ranjith Kumar et al., 2009).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1'-(1,2-oxazole-5-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c19-14(13-6-8-17-22-13)18-9-3-7-16(10-18)12-5-2-1-4-11(12)15(20)21-16/h1-2,4-6,8H,3,7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITRAJGFAQPBQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)C3=CC=NO3)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2757739.png)

![Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2757740.png)

![1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2757746.png)

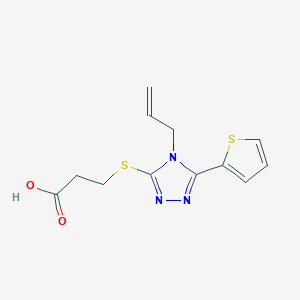

![12-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2757749.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2757752.png)

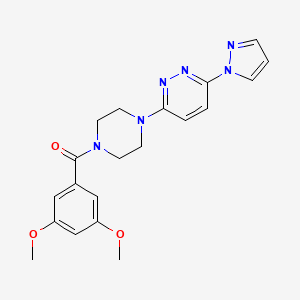

![N-benzyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2757757.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2757759.png)